N'-[(1E)-1-(3-bromophenyl)ethylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C26H25BrN2O It is characterized by the presence of a bromophenyl group, a cyclopropane ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the bromophenyl group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25BrN2O |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H25BrN2O/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(30)29-28-19(3)20-5-4-6-23(27)15-20/h4-15,24H,16H2,1-3H3,(H,29,30)/b28-19+ |
InChI Key |
JDMBWIWDUKRXEV-TURZUDJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(\C)/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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